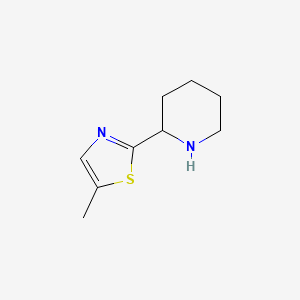
2-(5-Methyl-1,3-thiazol-2-yl)piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-1,3-thiazol-2-yl)piperidine is a heterocyclic organic compound that features a thiazole ring fused with a piperidine ring The thiazole ring contains sulfur and nitrogen atoms, which contribute to its unique chemical properties
Wissenschaftliche Forschungsanwendungen
2-(5-Methyl-1,3-thiazol-2-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for its use in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
- Thiazoles, like the one in this compound, are known to exhibit diverse biological activities. They are found in various biologically active molecules, including antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Target of Action
Biochemical Pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine typically involves the reaction of 2-chloro-5-methylthiazole with piperidine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then isolated and purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(5-Methyl-1,3-thiazol-2-yl)piperidine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methyl-1,3-thiazol-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Methyl-1,3-thiazol-2-yl)morpholine
- 2-(5-Methyl-1,3-thiazol-2-yl)pyrrolidine
- 2-(5-Methyl-1,3-thiazol-2-yl)azepane
Uniqueness
2-(5-Methyl-1,3-thiazol-2-yl)piperidine is unique due to its specific combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its solubility and bioavailability, making it a valuable scaffold in drug design .
Eigenschaften
IUPAC Name |
5-methyl-2-piperidin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-6-11-9(12-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHXNLPEYKHWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














